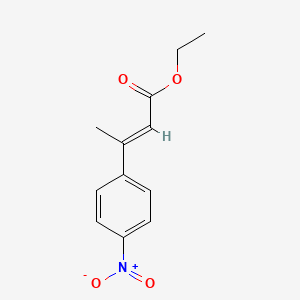
N-Boc-3-Fluoro-L-homophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-Fluoro-L-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluorine atom on the phenyl ring, and an extended carbon chain compared to phenylalanine. This compound is used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-Fluoro-L-homophenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material, 3-fluoro-L-homophenylalanine, is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3-Fluoro-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields 3-fluoro-L-homophenylalanine.
Applications De Recherche Scientifique
N-Boc-3-Fluoro-L-homophenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying protein structure and function, particularly in the context of fluorine labeling.
Medicine: It is investigated for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Boc-3-Fluoro-L-homophenylalanine involves its incorporation into peptides and proteins, where the fluorine atom can influence the molecule’s properties. The fluorine atom can affect the electronic distribution and steric interactions within the molecule, leading to changes in its biological activity. The Boc group serves as a protecting group during synthesis, ensuring that the amino group remains unreactive until the desired stage of the synthesis.
Comparaison Avec Des Composés Similaires
N-Boc-3-Fluoro-L-homophenylalanine can be compared with other similar compounds such as:
N-Boc-3-Fluoro-L-phenylalanine: Similar structure but lacks the extended carbon chain.
N-Boc-4-Fluoro-L-phenylalanine: Fluorine atom is positioned differently on the phenyl ring.
N-Boc-3-Chloro-L-homophenylalanine: Contains a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which makes it a valuable tool in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C15H20FNO4 |
|---|---|
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
(2R)-4-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Clé InChI |
QHYYPOGNLIBZLB-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
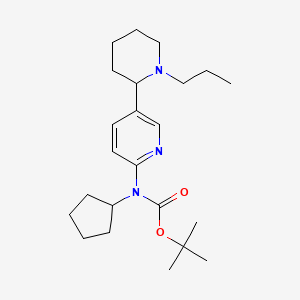
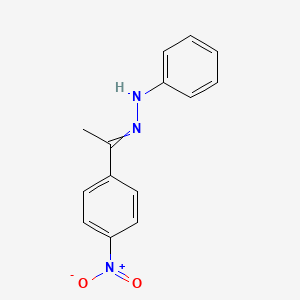

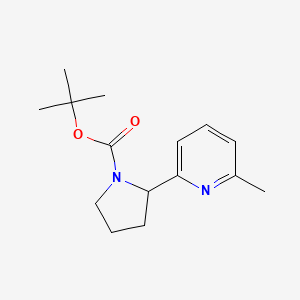
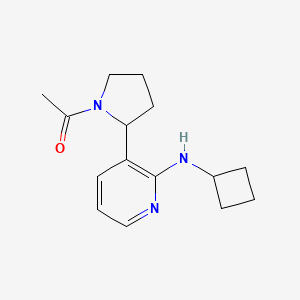

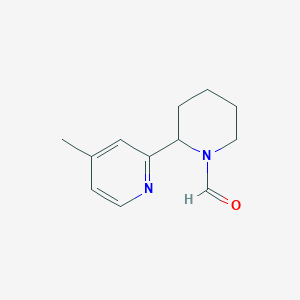
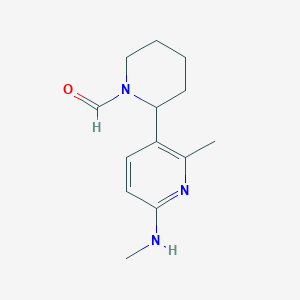
![N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B11824272.png)

![N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11824282.png)

